molecular formula C16H23NO B13192217 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B13192217
M. Wt: 245.36 g/mol
InChI Key: BDTLYLOQSHJPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-8-(propan-2-yl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a phenyl group, an isopropyl group, and an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through a multi-step process. One common method involves the reaction of 2,5-dimethoxy-tetrahydrofuran with hydrochloric acid at reflux temperature, followed by the addition of isopropylamine hydrochloride and sodium acetate. Finally, 1,3-acetonedicarboxylic acid is added, and the reaction mixture is stirred for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a phenyl group, an isopropyl group, and an azabicyclo octane framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3-phenyl-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C16H23NO/c1-12(2)17-14-8-9-15(17)11-16(18,10-14)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3

InChI Key

BDTLYLOQSHJPNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.